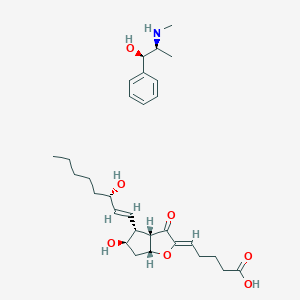
7-Keto-pgi2-ephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Keto-pgi2-ephedrine is a synthetic compound that combines the structural features of prostaglandin I2 and ephedrine. Prostaglandin I2, also known as prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation, while ephedrine is a sympathomimetic amine known for its stimulant effects. The combination of these two molecules aims to harness the beneficial properties of both, potentially offering unique therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Keto-pgi2-ephedrine involves multiple steps, starting with the preparation of prostaglandin I2 derivatives. The key steps include:
Cyclooxygenase (COX) Pathway: Prostaglandin I2 is synthesized from arachidonic acid via the COX pathway.
Oxidation: The prostaglandin I2 is then oxidized to form 7-Oxo-prostaglandin I2.
Coupling Reaction: The 7-Oxo-prostaglandin I2 is coupled with ephedrine through a series of chemical reactions involving reagents like coupling agents and catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Keto-pgi2-ephedrine undergoes various chemical reactions, including:
Oxidation: Conversion of prostaglandin I2 to 7-Oxo-prostaglandin I2.
Reduction: Potential reduction reactions to modify the ephedrine moiety.
Substitution: Substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Like lithium aluminum hydride for reduction.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
7-Keto-pgi2-ephedrine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of 7-Keto-pgi2-ephedrine involves:
Vasodilation: The prostaglandin I2 moiety acts as a vasodilator, relaxing blood vessels and improving blood flow.
Sympathomimetic Effects: The ephedrine component stimulates adrenergic receptors, increasing heart rate and blood pressure.
Molecular Targets: The compound targets G-protein-coupled receptors and adrenergic receptors, modulating various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin I2 (Prostacyclin): A natural vasodilator and inhibitor of platelet aggregation.
Ephedrine: A sympathomimetic amine with stimulant properties.
7-Oxo-prostaglandin I2: An oxidized derivative of prostaglandin I2 with enhanced stability.
Uniqueness: 7-Keto-pgi2-ephedrine is unique due to its combined properties of vasodilation and sympathomimetic stimulation, offering potential advantages in therapeutic applications where both effects are desired.
Eigenschaften
CAS-Nummer |
108590-75-6 |
|---|---|
Molekularformel |
C30H45NO7 |
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |
InChI-Schlüssel |
CLRBHRQIUVKWDS-AUVQIACVSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Synonyme |
7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















